molecular formula C15H18N2O2S B253999 N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B253999
M. Wt: 290.4 g/mol
InChI Key: UJRDJKTYPZHQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, also known as MBTH, is a chemical compound with potential applications in scientific research. MBTH is a benzothiazole derivative that has been shown to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been used in a variety of scientific research applications. One of its most common uses is in the detection of nitrite in food and water samples. This compound reacts with nitrite to form a colored product that can be easily detected using spectrophotometry. This compound has also been used in the synthesis of new benzothiazole derivatives with potential anti-cancer activity.

Mechanism of Action

The exact mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is not well understood. However, it is believed to act as a nucleophile and form adducts with electrophilic compounds. This may explain its ability to react with nitrite and other electrophilic compounds.
Biochemical and Physiological Effects
This compound has been shown to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant activity and may have potential as a neuroprotective agent. This compound has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its usefulness in some applications.

Future Directions

There are several future directions for research on N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide. One area of interest is the development of new benzothiazole derivatives with potential anti-cancer activity. Another area of interest is the development of new methods for the detection of nitrite in food and water samples. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent.

Synthesis Methods

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methoxyamine hydrochloride and sodium acetate to yield this compound. Other methods involve the use of different reagents and catalysts.

properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C15H18N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18)

InChI Key

UJRDJKTYPZHQIG-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCC3

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCC3

Origin of Product

United States

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